Lenalidomide-PEG1-OH
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Overview
Description
Lenalidomide-PEG1-OH is a derivative of lenalidomide, a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of polyethylene glycol (PEG) to lenalidomide enhances its solubility and bioavailability, making it a valuable compound in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-PEG1-OH typically involves the conjugation of lenalidomide with a PEG moiety. The process begins with the activation of the PEG molecule, usually through the formation of a PEG-succinimidyl ester. This activated PEG is then reacted with lenalidomide under mild conditions to form the final product. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity reagents and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-PEG1-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the PEG moiety.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups onto the lenalidomide or PEG moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be tailored for specific applications in research and medicine .
Scientific Research Applications
Lenalidomide-PEG1-OH has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: Employed in the study of cellular processes and as a tool for investigating protein interactions.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
Lenalidomide-PEG1-OH exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the immune response by stimulating T cells and natural killer cells.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
Direct Cytotoxicity: Induces apoptosis in cancer cells by modulating various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with similar applications in the treatment of hematological malignancies.
Lenalidomide: The base compound from which Lenalidomide-PEG1-OH is derived.
Uniqueness
This compound stands out due to its enhanced solubility and bioavailability, which are attributed to the PEG moiety. This modification allows for more efficient drug delivery and improved therapeutic outcomes compared to its parent compounds .
Properties
Molecular Formula |
C15H17N3O4 |
---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
3-[7-(2-hydroxyethylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H17N3O4/c19-7-6-16-11-3-1-2-9-10(11)8-18(15(9)22)12-4-5-13(20)17-14(12)21/h1-3,12,16,19H,4-8H2,(H,17,20,21) |
InChI Key |
FNIRJMRAWFVAJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCO |
Origin of Product |
United States |
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